3-乙酰基-N-(2-甲氧基-2-苯基丁基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

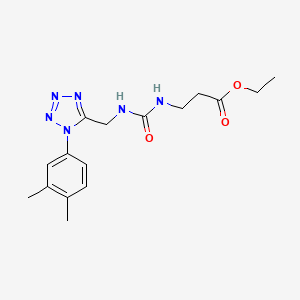

The compound “3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other carbon atoms . They are widely used in medicine for their antibacterial properties .

Chemical Reactions Analysis

Sulfonamides, including this compound, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, sulfonamides are solid at room temperature and are soluble in organic solvents .科学研究应用

Analgesic Applications

This compound has been investigated for its potential use as an analgesic. Derivatives of phenoxy acetamide, which include the structure of 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide , have shown promising results in pain relief. For instance, certain N-phenylacetamide sulphonamides have exhibited analgesic activity comparable to or superior than paracetamol .

Anti-Inflammatory Properties

The anti-inflammatory properties of sulphonamide derivatives make them candidates for treating inflammation-related disorders. The specific interactions of the sulphonamide group with biological targets can lead to reduced inflammation .

Antimicrobial Activity

Sulphonamides, due to their structural similarity to para-aminobenzoic acid (PABA), can inhibit the growth of bacteria by interfering with folic acid synthesis. This makes them useful in the development of new antibacterial agents .

Cancer Research

Compounds with the sulphonamide moiety have been explored for their potential role in cancer treatment. They can act as enzyme inhibitors that are crucial for tumor growth and metastasis, providing a pathway for therapeutic intervention .

Drug Delivery Systems

The molecular structure of 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide allows for potential modification to create prodrugs or to enhance the delivery of existing drugs, improving their efficacy and reducing side effects .

Enzyme Inhibition

Sulphonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition is beneficial in conditions like glaucoma, where decreased aqueous humor production is desired .

Diuretic Effects

The inhibition of carbonic anhydrase can also lead to diuretic effects, which is useful in the treatment of edema associated with congestive heart failure, cirrhosis, and renal disease .

Metabolic Disorders

Research into sulphonamide derivatives also extends to metabolic disorders. Their ability to modulate enzyme activity can be harnessed to regulate metabolic pathways that are dysfunctional in diseases like diabetes .

作用机制

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .

Mode of Action

Based on the general behavior of sulfonamides, it can be inferred that 3-acetyl-n-(2-methoxy-2-phenylbutyl)benzenesulfonamide might interfere with the bacterial enzymes responsible for folic acid synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

Sulfonamides typically affect the folic acid synthesis pathway in bacteria, leading to a disruption in dna synthesis and ultimately inhibiting bacterial growth .

Result of Action

Based on the general effects of sulfonamides, it can be inferred that the compound might lead to the inhibition of bacterial growth by disrupting folic acid synthesis, a crucial component for bacterial dna synthesis .

未来方向

属性

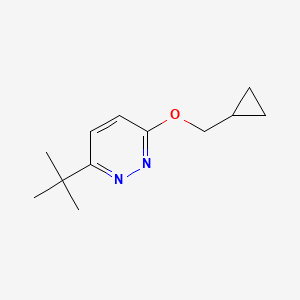

IUPAC Name |

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-4-19(24-3,17-10-6-5-7-11-17)14-20-25(22,23)18-12-8-9-16(13-18)15(2)21/h5-13,20H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGAOFHIIUBFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC=CC(=C1)C(=O)C)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2881283.png)

![5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2881284.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2881286.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2881295.png)

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2881297.png)